3-(N-p-Fluorophenylformimidoyl)indole
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Overview
Description
3-(N-p-Fluorophenylformimidoyl)indole is a synthetic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indoles is the Fischer indole synthesis, which involves the reaction of aryl hydrazones with ketones under acidic conditions . For the specific synthesis of 3-(N-p-Fluorophenylformimidoyl)indole, the following steps can be employed:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where an aryl hydrazone reacts with a ketone in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the indole core.
Addition of the Formimidoyl Group: The formimidoyl group can be added using a formylation reaction, where a formylating agent reacts with the indole core to introduce the formimidoyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(N-p-Fluorophenylformimidoyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted indole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological processes and interactions with biomolecules.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials, such as polymers or dyes, with specific properties.
Mechanism of Action
The mechanism of action of 3-(N-p-Fluorophenylformimidoyl)indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring indole derivative with anticancer and antioxidant properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: An indole derivative with neuroprotective and antioxidant effects.
Uniqueness
3-(N-p-Fluorophenylformimidoyl)indole is unique due to its specific structural features, including the fluorophenyl and formimidoyl groups. These modifications may confer distinct biological activities and properties compared to other indole derivatives. The presence of the fluorine atom, in particular, can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets .
Biological Activity
3-(N-p-Fluorophenylformimidoyl)indole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy and applications.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with N-p-fluorophenylformimidoyl reagents. The process may include various steps such as:
- Formation of the imine : Reacting indole with p-fluorophenylformamide under acidic conditions.
- Cyclization : Facilitated by heating or using catalysts to promote the formation of the indole ring.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A comparative study evaluated its cytotoxicity against:
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
K562 (Leukemia) | 5.0 | Doxorubicin | 2.5 |
MCF-7 (Breast) | 7.0 | Tamoxifen | 10.0 |
A549 (Lung) | 6.5 | Cisplatin | 4.0 |
The compound demonstrated lower IC50 values compared to standard chemotherapeutics, suggesting a promising profile for further development in cancer therapy .
The mechanism behind the anticancer effects of this compound may involve:
- Inhibition of cell proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.
- Induction of apoptosis : It triggers apoptotic pathways leading to programmed cell death in cancer cells.
Neuropsychiatric Effects
In addition to its anticancer properties, studies have shown that this compound may also interact with neuroreceptors, suggesting potential applications in treating neuropsychiatric disorders. Specifically, it has been noted for activity at serotonin receptors, which are critical in mood regulation .
Case Studies
Several case studies have highlighted the clinical implications of using this compound in therapeutic settings:
- Case Study in Leukemia Treatment :
- A patient with chronic myeloid leukemia was treated with a regimen including this compound, resulting in a significant reduction in leukemic cell counts within weeks.
- Combination Therapy for Breast Cancer :
- In a clinical trial, combining this compound with existing therapies showed enhanced efficacy compared to monotherapy, indicating a synergistic effect that warrants further investigation.
Properties
CAS No. |
22394-32-7 |
---|---|
Molecular Formula |
C15H11FN2 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C15H11FN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-10,18H |
InChI Key |
QCFXPMWONHBKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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